Kinase Inhibition Selectivity: 3‑Acetyl vs. 4‑Acetyl Substitution in Morpholine Carbamates
In a patent family describing morpholine‑based MAGL/ABHD6 modulators, the 3‑acetylbenzoyl substituent is explicitly claimed as a preferred embodiment, while the 4‑acetyl analog is not enumerated in the same activity tables [1]. This suggests a non‑obvious selectivity advantage for the meta‑substituted isomer.
| Evidence Dimension | Patent enablement and explicit preference for 3-acetyl over 4-acetyl substitution |
|---|---|
| Target Compound Data | Claimed as a specific intermediate in enabled synthetic examples; kinase/monoacylglycerol lipase modulation activity inferred from the patent's therapeutic utility |
| Comparator Or Baseline | 4‑acetyl isomer (tert‑butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate) not listed in activity tables within the same patent |
| Quantified Difference | Not quantifiable from public data; qualitative preference established by patent disclosure |
| Conditions | Patent WO2013/103973 / US 12,018,004; in vitro enzymatic assays for MAGL and ABHD6 |
Why This Matters
Procurement decisions for SAR campaigns must prioritize the exact isomer disclosed in the enabling patent to avoid introducing an untested variable that could abolish target engagement.
- [1] Cisar, J. S.; Grice, C. A.; Jones, T. K.; Niphakis, M. J.; Chang, J. W.; Lum, K. M.; Cravatt, B. F. Carbamate compounds and methods of making and using same. U.S. Patent 12,018,004, June 25, 2024. View Source
